3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzo[d][1,3]dioxole moiety, which is a common structural motif in many bioactive molecules, linked to a cyclopentylpropane sulfonamide group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis .
Pharmacokinetics
Similar compounds have shown potent growth inhibition properties with ic50 values generally below 5 μm against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Attachment of the Propane Sulfonamide Group: The benzo[d][1,3]dioxole intermediate is then reacted with a suitable sulfonyl chloride, such as cyclopentylpropane sulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide linkage.
Final Coupling: The final step involves the coupling of the benzo[d][1,3]dioxole moiety with the sulfonamide intermediate under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Cyclopentylpropane amine derivatives.
Substitution: N-alkyl or N-acyl sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The benzo[d][1,3]dioxole moiety is known for its presence in various bioactive compounds, making it a valuable scaffold for developing new therapeutic agents.
Medicine
Medically, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The sulfonamide group is particularly noted for its role in enhancing the bioavailability and stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzo[d][1,3]dioxol-5-yloxy)-N-methylpropane-1-sulfonamide
- 3-(benzo[d][1,3]dioxol-5-yloxy)-N-ethylpropane-1-sulfonamide
- 3-(benzo[d][1,3]dioxol-5-yloxy)-N-phenylpropane-1-sulfonamide
Uniqueness
Compared to its analogs, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide offers a unique combination of steric and electronic properties due to the cyclopentyl group. This can result in different biological activities and chemical reactivities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c17-22(18,16-12-4-1-2-5-12)9-3-8-19-13-6-7-14-15(10-13)21-11-20-14/h6-7,10,12,16H,1-5,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTCODZFBIETFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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